molecular formula C15H19F2N3O2 B5417792 N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5417792
M. Wt: 311.33 g/mol
InChI Key: NICONIFKUSCCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in scientific research due to its potential in drug development. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can help improve cognitive function and alleviate symptoms of neurological disorders. The compound has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. The compound has also shown promising results in various studies, making it a potential candidate for drug development. However, there are also limitations to using DFP-10825 in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on DFP-10825. One potential area of research is the development of new drugs based on the structure of DFP-10825. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders. Additionally, more research is needed to determine the safety and efficacy of DFP-10825 in humans.

Synthesis Methods

The synthesis method of DFP-10825 involves the reaction of 2,4-difluoroaniline with dimethyl malonate in the presence of sodium hydride. The resulting product is then subjected to a cyclization reaction with the help of sodium ethoxide to obtain the final product. The synthesis process is relatively simple and can be carried out on a large scale, making it a potential candidate for industrial production.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential application in drug development. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-N-(2,4-difluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICONIFKUSCCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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